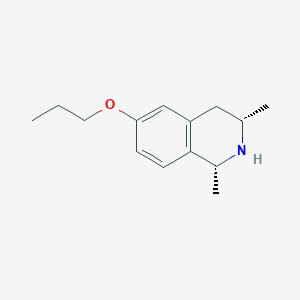
1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane is an organic compound characterized by the presence of a sulfonyl group attached to a tetramethylbenzene ring and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-azepane bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor in the synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane.
Azepane: The parent compound of the azepane ring in this compound.
Sulfonyl azepanes: Other compounds with similar structures but different substituents on the sulfonyl group.
Uniqueness
This compound is unique due to the presence of both the tetramethylbenzenesulfonyl and azepane moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-12-11-13(2)15(4)16(14(12)3)20(18,19)17-9-7-5-6-8-10-17/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBWJDMCQNKOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)

![5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2690394.png)
![3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2690399.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)


![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)

![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)
